molecular formula C8H17N B1348350 4-Ethylcyclohexanamine CAS No. 42195-97-1

4-Ethylcyclohexanamine

Cat. No. B1348350
CAS RN: 42195-97-1
M. Wt: 127.23 g/mol
InChI Key: IKQCKANHUYSABG-UHFFFAOYSA-N
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Description

4-Ethylcyclohexanamine, also known as 4-ECA, is an organic compound of the cyclic amine family. It has the molecular formula C8H17N .


Molecular Structure Analysis

The molecular structure of 4-Ethylcyclohexanamine consists of a cyclohexane ring with an ethyl group (C2H5) and an amine group (NH2) attached. The systematic IUPAC name for this compound is 4-Ethylcyclohexanamine . The SMILES representation is CCC1CCC(CC1)N .


Physical And Chemical Properties Analysis

4-Ethylcyclohexanamine has a molecular weight of 127.23 g/mol . It has an experimental boiling point of 75-80 °C at 20 mmHg and a predicted boiling point of 166.3±8.0 °C at 760 mmHg . The experimental density is 0.86 g/mL .

Scientific Research Applications

Analytical Profiling and Identification

Research has involved the analytical profiling of compounds related to 4-Ethylcyclohexanamine, such as arylcyclohexylamines. These substances, often advertised as "research chemicals," have been characterized using various analytical techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. Such studies are crucial for the identification and analysis of new psychoactive substances in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).

Synthesis and Characterization

Studies have been conducted on the synthesis and characterization of N-alkyl-arylcyclohexylamines, a category that includes compounds structurally similar to 4-Ethylcyclohexanamine. These studies are significant for understanding the properties and potential applications of new psychoactive substances. The research includes the synthesis of various derivatives and their analytical characterization, aiding in the identification of newly emerging substances (Wallach et al., 2016).

Application in Sensors and Imaging

In the realm of sensors and imaging, research has been conducted on sulfonato-Salen-type ligands derived from different diamines, including compounds structurally related to 4-Ethylcyclohexanamine. These ligands exhibit strong fluorescence and can be used as selective and sensitive turn-off fluorescence sensors for the detection of specific ions like Cu2+ in water and living cells. This application is crucial for environmental monitoring and biological research (Zhou et al., 2012).

Organometallic Chemistry

In organometallic chemistry, studies on bis(triorganotin(IV)) esters of 4-ketopimelic acid have involved cyclohexyl and ethyl derivatives, which are related to 4-Ethylcyclohexanamine. These compounds are important for understanding polymerization processes and the structures of organometallic compounds in both solid and solution states (Chalupa et al., 2006).

Polymer Science

In polymer science, the use of 4-Ethylcyclohexanamine-related compounds has been explored in the synthesis of amine-terminated polyethylenes. This involves the use of dicyclohexylamine, a compound structurally related to 4-Ethylcyclohexanamine, as a chain transfer agent in organolanthanide-mediated ethylene polymerizations. The resultant polymers have potential applications in various industries due to their specific end-group functionalities (Amin & Marks, 2007).

Antimicrobial Research

In antimicrobial research, derivatives of cyclohexane, which share a structural similarity to 4-Ethylcyclohexanamine, have been explored for their potential as antimicrobial agents. The study on cyclohexane derivatives showed promising results, particularly against Gram-negative bacteria, highlighting their potential in addressing the challenge of antimicrobial resistance (Shoaib, 2019).

Application in Self-healing and Self-lubricating Materials

The development of microcapsules containing derivatives of 4-Ethylcyclohexanamine for use in self-healing and self-lubricating materials represents an innovative application. These microcapsules show excellent stability in both thermal and chemical environments and are efficient in self-healing anticorrosion applications and reducing friction in coatings (Sun et al., 2018).

Safety And Hazards

4-Ethylcyclohexanamine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is harmful if swallowed and causes serious eye irritation. It is also classified as a combustible solid .

properties

IUPAC Name

4-ethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCKANHUYSABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946572
Record name 4-Ethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylcyclohexanamine

CAS RN

23775-39-5, 42195-97-1
Record name 4-Ethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylcyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Harrison, S Sarkar, S Hampton, J Riley… - Journal of medicinal …, 2020 - ACS Publications
… cis-4-Ethylcyclohexanamine was prepared from 4-ethylcyclohexanone, following procedure C, and used without purification. H NMR (500 MHz, CDCl 3 ): δ 2.99 (m, 1H), 1.61–1.25 (m, …
Number of citations: 7 pubs.acs.org

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